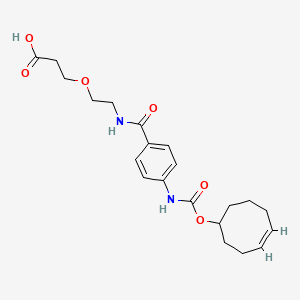

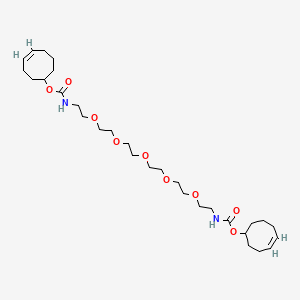

TCO-carbonylamino-benzamido-PEG3 acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

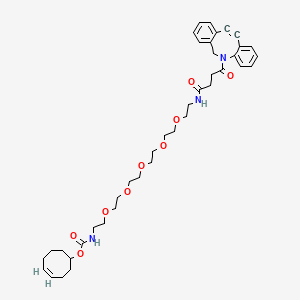

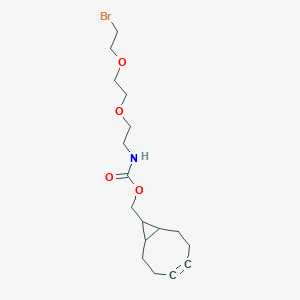

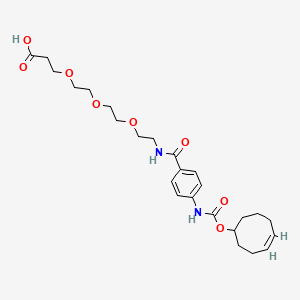

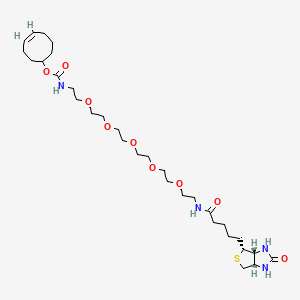

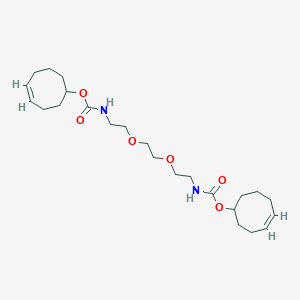

TCO-carbonylamino-benzamido-PEG3 acid is a compound that belongs to the class of polyethylene glycol (PEG) linkers. These linkers are widely used in bioconjugation, molecular imaging, and cell-based diagnostics due to their exceptional reactivity and high specificity. The compound is known for its ability to facilitate rapid and efficient click chemistry reactions, particularly the cycloaddition reaction between tetrazine and trans-cyclooctene (TCO), which is one of the fastest bioorthogonal reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TCO-carbonylamino-benzamido-PEG3 acid involves the introduction of TCO groups into the molecule. This process can be challenging due to the sensitivity of the TCO group to strong acids typically used in global deprotection during solid-phase peptide synthesis. A novel synthetic approach utilizes azide groups to mask amine functions, enabling selective introduction of the TCO on a single lysine residue. Staudinger reduction of the azides back to the corresponding amines proceeds without disturbing the sensitive TCO .

Industrial Production Methods

Industrial production of this compound involves high-purity polyethylene glycol linkers with different linker lengths, bearing various reactive groups. These linkers are manufactured to the highest standards to ensure high purity and consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

TCO-carbonylamino-benzamido-PEG3 acid undergoes various types of reactions, including:

Cycloaddition Reactions: The compound is known for its rapid and efficient cycloaddition reaction with tetrazine, forming a stable dihydropyridazine intermediate.

Substitution Reactions:

Common Reagents and Conditions

Common reagents used in these reactions include tetrazine compounds for cycloaddition reactions and azide groups for masking amine functions. The conditions for these reactions are typically mild to prevent the degradation of sensitive TCO groups .

Major Products Formed

The major products formed from these reactions include stable dihydropyridazine intermediates and TCO-inactivated antigenic peptides .

Wissenschaftliche Forschungsanwendungen

TCO-carbonylamino-benzamido-PEG3 acid has a wide range of scientific research applications, including:

Chemical Synthesis: It streamlines the synthesis of complex molecules with ease.

Bio-Conjugation: The compound is used for precise labeling and tagging in biomedical research and therapeutic development.

Molecular Imaging: It facilitates rapid and efficient click chemistry reactions for molecular imaging.

Cell-Based Diagnostics: The compound is used in cell-based diagnostics due to its high specificity and reactivity.

Wirkmechanismus

The mechanism of action of TCO-carbonylamino-benzamido-PEG3 acid involves the inverse electron demand Diels-Alder (IEDDA) reaction between tetrazine and trans-cyclooctene. This reaction forms a stable dihydropyridazine intermediate, which can eliminate the leaving group on the allylic position of the TCO, “releasing” the molecule. This mechanism allows for spatial and temporal control over biological functions, such as receptor-ligand interactions and cytotoxic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to TCO-carbonylamino-benzamido-PEG3 acid include:

- TCO-carbonylamino-benzamido-PEG1 acid

- TCO-carbonylamino-benzamido-PEG2 acid

- TCO-carbonylamino-benzamido-PEG4 acid

- TCO-carbonylamino-benzyl NHS ester

- TCO-PEG-alcohol

- TCO-PEG-amine

- TCO-PEG-biotin

- TCO-PEG-DBCO

- TCO-PEG-maleimide

- TCO-PEG-NHS ester

- TCO-PEG-oxyamine

- TCO-PEG-peptide

- TCO-PEG-silane

- TCO-PEG-TCO (Bis-TCO PEG)

- TCO-PEG-TFP ester

- TCO-PEG-triethoxysilane

Uniqueness

This compound is unique due to its exceptional reactivity with tetrazine compounds, facilitating rapid and efficient click chemistry reactions. Its high purity and consistent quality make it a reliable choice for various applications in chemical synthesis, bio-conjugation, molecular imaging, and cell-based diagnostics .

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[[4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N2O8/c28-23(29)12-14-32-16-18-34-19-17-33-15-13-26-24(30)20-8-10-21(11-9-20)27-25(31)35-22-6-4-2-1-3-5-7-22/h1-2,8-11,22H,3-7,12-19H2,(H,26,30)(H,27,31)(H,28,29)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNTTWBYVMBBAV-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

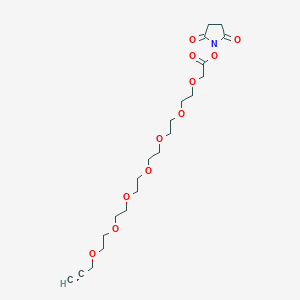

![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115273.png)

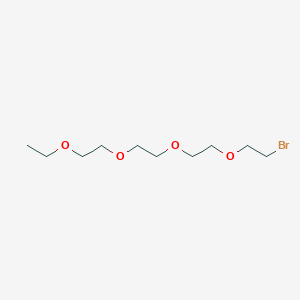

![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115279.png)